molecular formula C6H4Br2O B1293422 2,5-Dibromophenol CAS No. 28165-52-8

2,5-Dibromophenol

Cat. No.: B1293422
CAS No.: 28165-52-8
M. Wt: 251.9 g/mol
InChI Key: GUXWVUVLXIJHQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromophenol: is an organic compound with the molecular formula C₆H₄Br₂O . It is one of the six structural isomers of dibromophenol, characterized by the presence of two bromine atoms and one hydroxyl group attached to a benzene ring. This compound is a solid at room temperature and has a melting point of approximately 73-74°C . It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dibromophenol can be synthesized through several methods. One common synthetic route involves the demethylation of 2,5-dibromoanisole. The reaction is typically carried out in the presence of aluminum trichloride (AlCl₃) and N,N-dimethylformamide (DMF) at temperatures ranging from 80-100°C . The reaction proceeds as follows:

    Demethylation Reaction:

Industrial Production Methods: The industrial preparation of this compound involves a multi-step process starting from 2-amino-5-nitrobenzenemethyl ether. The steps include diazotization bromination, reduction, secondary diazotization bromination, and demethylation .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromophenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium nitrite and sulfuric acid are used for diazotization, followed by bromination.

    Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate, while reducing agents may include sodium borohydride.

Major Products Formed:

    Substitution Reactions: Products include various substituted phenols.

    Oxidation and Reduction Reactions: Products include quinones and hydroquinones.

Scientific Research Applications

2,5-Dibromophenol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-dibromophenol involves its interaction with molecular targets and pathways within biological systems. It can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby preventing their normal function. The bromine atoms and hydroxyl group play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

  • 2,3-Dibromophenol
  • 2,4-Dibromophenol
  • 2,6-Dibromophenol
  • 3,4-Dibromophenol
  • 3,5-Dibromophenol

Comparison: 2,5-Dibromophenol is unique due to the specific positioning of the bromine atoms and hydroxyl group on the benzene ring. This arrangement influences its chemical reactivity and biological activity. Compared to other isomers, this compound may exhibit different physical properties, such as melting point and solubility, as well as distinct reactivity patterns in chemical reactions .

Properties

IUPAC Name

2,5-dibromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXWVUVLXIJHQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182430
Record name 2,5-Dibromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28165-52-8
Record name 2,5-Dibromophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028165528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dibromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dibromophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

61.6 Grams of 2,5-dibromoaniline and 250 g of 75% aqueous sulfuric acid solution were charged into a ceramic ball mill having one liter capacity. A suspension of fine particles of 2,5-dibromoaniline sulfate was prepared by a method similar to that described in Example 5. The suspension was transferred into a beaker having one liter capacity. The ceramic ball mill used was washed with 120 g of 75% aqueous sulfuric acid solution and the washings were transferred into the beaker. Diazotization of 2,5-dibromoaniline sulfate in the form of suspension of fine particles was carried out by a method similar to that described in Example 5 except that 18.2 g of sodium nitrite powder was added. Hydrolysis of 2,5-dibromobenzenediazonium sulfate was carried out by a method similar to that described in Example 5. A xylene layer was isolated from the hydrolyzed product and a crude product of 2,5-dibromophenol was obtained after the xylene was removed by distillation. The crude product of 2,5-dibromophenol was steam distilled by introducing superheated steam. After the distillate was cooled, crystallized 2,5-dibromophenol thus formed was obtained by filtration and dried. 47.3 Grams of 2,5-dibromophenol having melting point of 71°-74° C was obtained. The yield was found to be 85.0%.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 g
Type
reactant
Reaction Step Two
Name
2,5-dibromoaniline sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dibromophenol
Reactant of Route 2
Reactant of Route 2
2,5-Dibromophenol
Reactant of Route 3
Reactant of Route 3
2,5-Dibromophenol
Reactant of Route 4
2,5-Dibromophenol
Reactant of Route 5
2,5-Dibromophenol
Reactant of Route 6
Reactant of Route 6
2,5-Dibromophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.